molecular formula C8H7ClF2O B1370644 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS No. 1006376-60-8

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Cat. No. B1370644
M. Wt: 192.59 g/mol
InChI Key: RYOLLNVCYSUXCP-MRVPVSSYSA-N
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Description

“(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1006376-60-8 . It is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .


Synthesis Analysis

The efficient asymmetric production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) was successfully achieved in a developed choline acetate/lysine (ChAc/Lys)-containing medium . A ketoreductase (KRED) KR-01 was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol . The bioreduction procedure was performed at a substrate concentration of 500 g/L, giving a near 100% conversion with >99.9% ee .


Molecular Structure Analysis

The IUPAC name of this compound is (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The Inchi Code is 1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 .


Chemical Reactions Analysis

The compound is manufactured via a chemical route . An inventory of KREDs from the Chryseobacterium sp. CA49 was rescreened, and ChKRED20 was found to catalyse the stereoselective reduction of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.59 . It is stored at ambient temperature and is in liquid form .

Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Pharmaceutical Chemistry .

2. Comprehensive and Detailed Summary of the Application “(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor , a medication used to prevent thrombotic events (for example stroke or heart attack) in people with acute coronary syndrome or myocardial infarction with ST elevation .

3. Detailed Description of the Methods of Application or Experimental Procedures A ketoreductase (KRED) KR-01 was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol "(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol" . During process optimization, the bioreduction procedure was performed at a substrate concentration of 500 g/L .

4. Thorough Summary of the Results or Outcomes Obtained The bioreduction procedure gave a near 100% conversion with >99.9% ee . The product was directly obtained by extraction and can be used for the synthesis of (1 R ,2 R )-2- (3,4-difluorophenyl)­cyclo­propane­carboxylic acid ethyl ester with a yield of 98% and >99.9% de . This process is green and environmentally sound with high productivity of biocatalysis and a space–time yield of 145.8 mmol/L/h . It has an opportunity to be very useful in industrial applications .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements include H302+H312+H332;H318;H335 . Precautionary statements include P280;P301+P312;P302+P352 .

Future Directions

The development of a biocatalytic process to (S)-CFPL is underway . The use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes, in the highly enantiospecific reduction of prochiral ketones is being reviewed . The application of sophisticated protein engineering and enzyme immobilisation techniques to increase industrial viability are being discussed .

properties

IUPAC Name

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLLNVCYSUXCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649589
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

CAS RN

1006376-60-8
Record name (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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